2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a tert-butylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile typically involves the reaction of tert-butylthiol with an appropriate alkylating agent, followed by the introduction of the nitrile group. One common method involves the use of tert-butylthiol and an alkyl halide in the presence of a base to form the tert-butylsulfanyl intermediate. This intermediate is then reacted with a nitrile-containing compound under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylsulfanyl group can participate in redox reactions or act as a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: Contains a similar tert-butylsulfanyl group but lacks the nitrile functionality.
2-Methyl-2-propanethiol: Similar structure but with a different alkyl group.
tert-Butylsulfonyl compounds: Contain a sulfonyl group instead of a sulfanyl group.
Uniqueness
2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile is unique due to the combination of its tert-butylsulfanyl and nitrile groups, which confer distinct chemical reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in organic synthesis and other fields.
Properties
CAS No. |
116233-35-3 |
---|---|
Molecular Formula |
C8H13NS |
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-(tert-butylsulfanylmethyl)prop-2-enenitrile |
InChI |
InChI=1S/C8H13NS/c1-7(5-9)6-10-8(2,3)4/h1,6H2,2-4H3 |
InChI Key |
GFLZUQMZRKYNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.